molecular formula C16H24N2 B13877220 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine

1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine

Cat. No.: B13877220
M. Wt: 244.37 g/mol
InChI Key: XLBMZIOYJFGRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-cyclopropyl-3-methylpiperidin-4-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine core, a privileged scaffold found in a vast array of therapeutics targeting conditions such as cancer, viral infections, and neurological disorders . The molecule is further functionalized with cyclopropylamine and benzyl groups, structural motifs commonly employed to fine-tune the pharmacological profile of lead compounds, potentially enhancing their potency and selectivity toward biological targets . Piperidine derivatives are frequently investigated as core structures in the development of protein kinase inhibitors . The specific stereochemistry of similar 1-benzyl-4-methylpiperidin-3-yl compounds is often critical for their biological activity, highlighting the importance of this compound and its analogs as key intermediates in stereoselective synthesis . As a versatile building block, this amine can undergo further derivatization, such as N-alkylation or N-acylation, to create diverse libraries of compounds for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine

InChI

InChI=1S/C16H24N2/c1-13-11-18(12-14-5-3-2-4-6-14)10-9-16(13)17-15-7-8-15/h2-6,13,15-17H,7-12H2,1H3

InChI Key

XLBMZIOYJFGRRL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1NC2CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 1-benzyl-3-methyl-4-piperidone is a common intermediate for the synthesis of substituted piperidines, including the target compound. It can be synthesized from (1-benzyl-piperidin-4-yl)-methyl-amine using bases such as N,N-diisopropylethylamine in dichloromethane solvent, yielding about 71% product.

  • The cyclopropylamine component is introduced via nucleophilic substitution or reductive amination, depending on the synthetic route.

Synthetic Route Example

A representative synthetic route adapted from patent literature and synthetic chemistry studies involves:

Step Reaction Description Reagents and Conditions Notes
1 N-Benzylation of piperidine ring Benzyl chloride or benzyl bromide, base (e.g., sodium hydride or potassium carbonate), polar aprotic solvent (DMF or THF), 0–70°C, 1–3 hours Forms N-benzylpiperidine intermediate
2 Introduction of methyl group at C-3 Alkylation using methylating agents under basic conditions Ensures 3-methyl substitution
3 Amination at N-position with cyclopropylamine Reaction of intermediate with cyclopropylamine under controlled temperature in alcohol or DMF solvent Selective substitution to form N-cyclopropylamine derivative
4 Protection/deprotection steps Use of protecting groups such as tert-butyl carbamate if needed, deprotection with acids or bases Improves selectivity and yield
5 Purification and isolation Crystallization or chromatography Ensures high purity of final compound

Reaction Conditions and Optimization

  • Bases: Alkali metal hydroxides (e.g., NaOH, KOH) and alkali metal alkoxides are commonly used to facilitate substitution and deprotection reactions.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and alcohols (methanol, ethanol) are preferred for their ability to dissolve reactants and control reaction rates.

  • Temperature: Reactions are typically conducted between 0°C and 80°C, with debenzylation steps often performed at room temperature (25–30°C) to minimize side product formation.

  • Debenzylation: Removal of benzyl protecting groups is achieved using suitable debenzylating agents under mild conditions to avoid impurities.

Research Findings and Yield Data

Yield and Purity

  • The synthesis of 1-benzyl-3-methyl-4-piperidone intermediate achieved yields around 71% under optimized conditions.

  • Debenzylation and subsequent amination steps yield the target compound with controlled impurity levels, such as dihydro impurities kept below 0.15% in the final active pharmaceutical ingredient (API).

Challenges and Improvements

  • Earlier synthetic routes to related piperidine derivatives suffered from low overall yields (<5%) and lengthy procedures (up to 9 steps).

  • Recent improvements include simplified routes using oximation, Hoffmann degradation, and optimized base/solvent systems to enhance yield and reduce reaction time.

  • Use of chiral acids for resolution and stereochemical control has been reported to improve enantiomeric purity when relevant.

Summary Table of Preparation Parameters

Parameter Preferred Options Comments
Starting Material 1-benzyl-3-methyl-4-piperidone Commercially available or synthesized from piperidinyl amines
Base Alkali metal hydroxides (NaOH, KOH), alkoxides Facilitate substitution and deprotection
Solvent DMF, THF, DCM, methanol, ethanol Polar aprotic solvents preferred
Temperature Range 0–80°C (room temperature for debenzylation) Controls reaction rate and impurity formation
Debenzylating Agent Hydrogenolysis catalysts or chemical agents Mild conditions to prevent impurities
Yield Up to 71% for key intermediates Overall yield depends on multi-step sequence

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using appropriate nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Structural Insights :

  • Cyclopropylamine vs. Methylamine : The cyclopropyl group in the target compound (vs. methylamine in ) may reduce metabolic oxidation, improving half-life .
  • Core Modifications : Chromene-carboxamide derivatives () diverge significantly, emphasizing the piperidine scaffold's versatility in drug design.

Physicochemical Properties

Property This compound (3R,4R)-Methylamine Analog N-Cyclopropyl Pyrazole
Molecular Weight 244.375 g/mol 214.34 g/mol 215.27 g/mol (HRMS)
logP 2.98 ~2.5 (estimated) 1.89 (calculated)
Melting Point N/A N/A 104–107°C
Solubility Likely low (free base) Improved with salt forms () Low (neutral cyclopropylamine)

Key Findings :

  • The target compound’s higher logP vs.

Unresolved Questions :

  • No direct biological data exist for the target compound. Comparative studies with and are needed to assess receptor affinity and toxicity.

Biological Activity

1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, therapeutic potential, and comparisons with related compounds.

Structural Characteristics

The compound belongs to the piperidine derivative class, characterized by the presence of both a benzyl and a cyclopropyl group. This unique combination may enhance its binding affinity and selectivity for various biological targets compared to other piperidine derivatives.

Compound Name Structural Features Biological Activity
This compoundBenzyl and cyclopropyl groupsPotential antagonist at neurotransmitter receptors
1-benzyl-N-methylpiperidin-4-amineMethyl group instead of cyclopropylAntidepressant effects
N-phenylpiperidin-4-aminePhenyl group instead of benzylDopaminergic activity
N,N-diethyl-piperidin-4-amineTwo ethyl groups on nitrogenAnalgesic properties

Neurotransmitter Receptor Interactions

Research indicates that this compound may act as an antagonist for specific neurotransmitter receptors, particularly within the dopamine receptor family. Similar compounds have shown efficacy in treating neurological disorders, suggesting that this compound could have applications in managing conditions such as anxiety and depression .

Antiviral Potential

In addition to its neurological implications, studies have explored the compound's antiviral properties. For instance, related piperidine derivatives have been identified as potential inhibitors of influenza virus fusion, indicating that structural modifications can lead to significant antiviral activity. The presence of the benzyl group has been shown to be critical for maintaining this activity against influenza A viruses .

Study on Dopaminergic Activity

A study investigating the dopaminergic activity of piperidine derivatives found that compounds with a benzyl substituent exhibited enhanced receptor binding affinity. This suggests that this compound may similarly interact with dopamine receptors, potentially influencing dopamine signaling pathways .

Antidepressant Effects

Another research effort focused on the antidepressant potential of piperidine derivatives. The findings indicated that compounds with structural similarities to this compound could modulate serotonin receptors, which are crucial in mood regulation. Further studies are warranted to elucidate the exact mechanisms through which this compound may exert its effects .

Q & A

Q. What are the standard synthetic routes for 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine?

The synthesis typically involves nucleophilic substitution reactions, leveraging piperidine derivatives as core precursors. For example, benzyl chloride and cyclopropylamine can be reacted with a substituted piperidine under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like ethanol or acetonitrile. Refluxing for 12–24 hours ensures complete conversion, followed by extraction (e.g., CHCl₃) and purification via recrystallization or chromatography .

Q. How is the compound characterized analytically?

Spectroscopic techniques are critical:

  • NMR (¹H and ¹³C) identifies structural motifs, such as benzyl protons (δ 7.2–7.4 ppm) and cyclopropyl methyl groups (δ 0.9–1.2 ppm) .
  • GC/MS or LC-MS confirms molecular weight and fragmentation patterns (e.g., m/z 380 for a related piperidine derivative) .
  • UV/Vis spectroscopy (λmax ~255 nm) monitors electronic transitions in purity assessments .

Q. What safety protocols are recommended for handling this compound?

  • Use respiratory protection (e.g., P95 respirators in the US or ABEK-P2 in the EU) and gloves to prevent inhalation/skin contact .
  • Avoid environmental release (e.g., drainage systems) due to unknown ecotoxicity .
  • Store at -20°C in airtight containers to maintain stability .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key parameters include:

  • Temperature : Elevated temperatures (reflux) enhance reaction rates but may require trade-offs in selectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity of amines .
  • Catalysts : Phase-transfer catalysts or Lewis acids (e.g., MgSO₄) can stabilize intermediates during extraction .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves structurally similar byproducts .

Q. What strategies address contradictions in reported toxicity data?

  • Perform in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies in carcinogenicity classifications .
  • Compare toxicity profiles with structurally analogous compounds (e.g., 1-benzyl-N-(4-chlorobenzyl)piperidin-4-amine) to infer hazard potential .
  • Use QSAR models to predict acute toxicity endpoints if empirical data are unavailable .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with fluorophenyl groups) and test biological activity .
  • Use molecular docking to simulate interactions with targets like opioid receptors or monoamine transporters .
  • Validate hypotheses via radioligand binding assays or functional cAMP assays .

Q. What methods overcome gaps in physicochemical data (e.g., solubility, pKa)?

  • Computational tools : Predict logP and pKa using software like ACD/Labs or EPI Suite .
  • HPLC-based solubility screens : Use buffered solutions at physiological pH to measure kinetic solubility .
  • Comparative studies : Extrapolate data from related compounds (e.g., 1-benzyl-4-methylpiperidin-4-amine) .

Q. How can biological activity be systematically evaluated?

  • Primary screens : Use high-throughput assays (e.g., kinase inhibition panels or GPCR profiling) .
  • Dose-response studies : Establish IC₅₀ values for hit targets .
  • Metabolic stability : Assess hepatic clearance using liver microsomes or hepatocytes .

Methodological Notes

  • Data Validation : Cross-reference PubChem or EPA DSSTox entries for authoritative physicochemical/toxicity data .
  • Ethical Compliance : Adhere to institutional guidelines for handling compounds with undefined toxicological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.